molecular formula C13H10ClN3 B13893017 6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole

6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole

Cat. No.: B13893017
M. Wt: 243.69 g/mol
InChI Key: LWHUETQJIZPVDU-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The presence of a chlorine atom and a pyridine ring in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid chloride in the presence of a catalyst. One common method involves the reaction of 2-amino-3-chloropyridine with 1-methyl-2-nitrobenzene under acidic conditions, followed by reduction and cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different chemical properties .

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole is unique due to the presence of both a chlorine atom and a pyridine ring, which enhance its chemical reactivity and potential for diverse applications. Its structure allows for easy modification, making it a versatile compound for various scientific research and industrial applications .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

6-chloro-1-methyl-2-pyridin-3-ylbenzimidazole

InChI

InChI=1S/C13H10ClN3/c1-17-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3

InChI Key

LWHUETQJIZPVDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1C3=CN=CC=C3

Origin of Product

United States

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